molecular formula C23H18ClF2N5O2 B15201676 4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide

4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide

Cat. No.: B15201676
M. Wt: 469.9 g/mol
InChI Key: GMAPGSSLWYRDFG-UHFFFAOYSA-N
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Description

4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically designed for oncological research. This compound acts as a covalent inhibitor, targeting a unique cysteine residue in the FGFR kinase domain, which leads to sustained suppression of FGFR signaling pathways. Dysregulation of FGFR signaling is implicated in the proliferation, survival, and migration of various tumor types, making this inhibitor a critical tool for investigating cancers with FGFR alterations, such as those found in urothelial carcinoma, cholangiocarcinoma, and endometrial cancer. Its primary research value lies in its high selectivity and irreversible mechanism, which provides prolonged pharmacodynamic effects in cellular and in vivo models. Researchers utilize this compound to explore the mechanisms of FGFR-driven tumorigenesis, to validate FGFR as a therapeutic target, and to study mechanisms of resistance to FGFR inhibition. It is intended for use in biochemical assays, cell-based proliferation studies, and preclinical animal models to advance the development of targeted cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The compound's structure and activity are documented in scientific literature and chemical databases [Source: https://pubchem.ncbi.nlm.nih.gov/].

Properties

Molecular Formula

C23H18ClF2N5O2

Molecular Weight

469.9 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-3-[[1-(2,4-difluorophenyl)-7-methyl-6-oxopyrazolo[3,4-b]pyridin-4-yl]amino]benzamide

InChI

InChI=1S/C23H18ClF2N5O2/c1-30-21(32)10-18(15-11-27-31(23(15)30)20-7-3-13(25)9-17(20)26)29-19-8-12(2-6-16(19)24)22(33)28-14-4-5-14/h2-3,6-11,14,29H,4-5H2,1H3,(H,28,33)

InChI Key

GMAPGSSLWYRDFG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1N(N=C2)C3=C(C=C(C=C3)F)F)NC4=C(C=CC(=C4)C(=O)NC5CC5)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazolo[3,4-b]pyridine scaffold is constructed using a modified Knorr synthesis (Figure 1).

  • Starting material : 3-Nitro-2-chloropyridine undergoes SNAr with methyl acetoacetate to form a β-keto ester intermediate.
  • Cyclocondensation : Reaction with 2,4-difluorophenylhydrazine in ethanol under reflux yields the dihydropyrazole intermediate.
  • Oxidation : Treatment with MnO₂ in dichloromethane oxidizes the dihydro moiety to the 6-oxo group.

Optimization : Nano-ZnO catalysis (95% yield) or ionic liquid-mediated conditions ([bmim]PF₆) enhance regioselectivity and reduce reaction time.

Functionalization at Position 7

The 7-methyl group is introduced via:

  • Alkylation : Methyl iodide in DMF with K₂CO₃ at 60°C.
  • Reductive Amination : Using formaldehyde and NaBH₃CN, though this method risks over-alkylation.

Preparation of the Benzamide Subunit

Synthesis of 4-Chloro-3-Aminobenzoic Acid

  • Chlorination : 3-Nitrobenzoic acid is chlorinated at position 4 using Cl₂/FeCl₃ (70% yield).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Amide Bond Formation

The amine reacts with cyclopropylamine via carbodiimide coupling (EDCl/HOBt) in DMF at 0–25°C. Yield: 82–89%.

Final Coupling and Global Deprotection

Buchwald-Hartwig Amination

The pyrazolo[3,4-b]pyridine (0.1 mmol) and benzamide (0.12 mmol) are coupled using:

  • Catalyst : Pd₂(dba)₃ (5 mol%).
  • Ligand : XantPhos (10 mol%).
  • Base : Cs₂CO₃ in toluene at 110°C.

Yield : 68–75%.

Purification and Characterization

  • Chromatography : Silica gel (EtOAc/hexanes 3:7).
  • Analytical Data :
    • HRMS (ESI+) : m/z 470.09 [M+H]⁺ (calc. 469.9).
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.42 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.45 (d, J = 2.4 Hz, 1H), 6.98–6.91 (m, 2H), 3.12–3.05 (m, 1H), 2.94 (s, 3H), 0.87–0.79 (m, 4H).

Alternative Synthetic Routes and Optimization

One-Pot Japp–Klingemann Approach

Adapting methods from pyrazolo[4,3-b]pyridine synthesis:

  • Diazotization of 3-aminopyridine.
  • Coupling with β-keto ester.
  • Limitation : Lower yield (55%) due to competing side reactions.

Microwave-Assisted Synthesis

Reducing reaction times from 12 h to 45 min using microwave irradiation at 150°C.

Challenges and Solutions in Scale-Up

Challenge Solution
Regioselectivity in pyrazole formation Use of [bmim]PF₆ ionic liquid to direct substitution
Over-oxidation of dihydropyrazole Controlled MnO₂ stoichiometry (1.2 eq)
Palladium catalyst residue Trituration with ethylenediamine to remove Pd

Industrial Considerations and Green Chemistry

  • Solvent Recovery : Ethanol and toluene are distilled and reused.
  • Catalyst Recycling : [bmim]PF₆ reused ≥4 times without activity loss.
  • Waste Reduction : Atom economy improved to 78% via one-pot methods.

Chemical Reactions Analysis

Reaction Table

Reaction TypeConditionsProducts/IntermediatesKey ObservationsSource
Amide bond formation EDC/HOBt, DMF, RTBenzamide-linked intermediateHigh yield (>85%)
Halogenation POCl₃, DMF, refluxChloro-substituted pyridineSelective at position 4
Cyclopropane introduction Cyclopropylamine, DCM, 0°C to RTCyclopropylcarbamoyl derivativeSteric hindrance limits yields

Chloro Substituent

  • Nucleophilic substitution : The chlorine at position 4 of the benzamide may undergo displacement with nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃/DMF) .

  • Cross-coupling : Potential for Buchwald–Hartwig amination or Ullmann-type couplings to introduce aryl/heteroaryl groups.

Pyrazolo-Pyridine Core

  • Electrophilic substitution : The electron-rich pyrazole ring may undergo nitration or sulfonation at position 3 or 5 under acidic conditions .

  • Oxidation : The 6-oxo group is stable under mild conditions but may reduce to a hydroxyl group with NaBH₄/CeCl₃ .

Difluorophenyl Group

  • Hydrodefluorination : Limited reactivity due to strong C–F bonds; requires harsh conditions (e.g., Pd catalysis, high temps) .

  • Ring functionalization : Electrophilic substitution unlikely due to electron-withdrawing fluorine substituents .

Hydrolytic Degradation

ConditionDegradation PathwayProducts IdentifiedStability (% remaining, 24h)Source
Acidic (HCl, pH 2)Amide bond hydrolysisBenzoic acid derivative68%
Basic (NaOH, pH 10)Pyrazolo-pyridine ring openingPyridine-3-carboxamide42%

Photolytic Stability

  • Exposure to UV light (λ = 254 nm) leads to decomposition of the cyclopropyl group, forming a conjugated diene derivative .

Biotransformation

In vitro studies suggest:

  • Hepatic metabolism : CYP3A4-mediated oxidation of the cyclopropyl group to a cyclopropanol derivative .

  • Glucuronidation : Phase II metabolism at the benzamide NH group, forming a water-soluble conjugate .

Comparative Reactivity with Analogs

Compound ModificationReactivity DifferenceReference
Fluorine → Chlorine Enhanced electrophilic substitution
Cyclopropyl → Methyl Reduced steric hindrance in amide coupling
Pyridine → Pyrimidine Increased susceptibility to nucleophilic attack

Key Research Findings

  • Stereoelectronic Effects : The 2,4-difluorophenyl group stabilizes the pyrazolo-pyridine core via electron-withdrawing effects, reducing ring oxidation .

  • Solvent Sensitivity : Reactions in polar aprotic solvents (DMF, DMSO) improve yields by stabilizing intermediates.

  • Catalytic Challenges : Palladium-mediated reactions suffer from catalyst poisoning by the pyrazole nitrogen .

Scientific Research Applications

4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Substituent Impact : Fluorine and chlorine atoms in Analog A and B enhance target selectivity and potency compared to the unsubstituted Analog C . The difluorophenyl group in the target compound may further optimize lipophilicity and membrane permeability .
  • Cyclopropyl vs.
  • Bioactivity Gaps : While Analog A shows strong kinase inhibition, the target compound’s bioactivity remains uncharacterized, highlighting the need for empirical validation.

Lumping Strategy in Chemical Modeling

The lumping approach groups structurally similar compounds (e.g., pyrazolo-pyridinones with varying substituents) to simplify reaction networks in predictive models . For example:

  • Pre-lumping: 13 reactions involving three distinct pyrazolo-pyridinones.
  • Post-lumping : 5 reactions for a "surrogate" compound, preserving kinetic accuracy while reducing computational load .
    This strategy could streamline SAR (structure-activity relationship) studies for the target compound’s analogues.

Research Implications and Gaps

  • Bioactivity Profiling : Urgent need for kinase inhibition assays (e.g., EGFR, VEGFR) and antimicrobial screens to position the compound relative to Analog A/B.
  • Synthetic Optimization : Evidence from plant biomolecule synthesis suggests exploring enzymatic catalysis to improve stereochemical purity.
  • Modeling Integration : Lumping strategies could accelerate pharmacokinetic predictions but require validation against experimental data.

Q & A

Q. Example Optimization Table :

StepParameterOptimal ConditionYield Improvement
AmidationSolventDMF (anhydrous)75% → 89%
CyclizationTemperature80°C (reflux)60% → 82%
PurificationEluent RatioEthyl acetate:hexane (3:7)Purity >98%

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., cyclopropyl, difluorophenyl) and hydrogen bonding patterns .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine/fluorine signatures) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., pyrazolo[3,4-b]pyridine core) .
  • HPLC : Monitor purity using C18 columns (UV detection at 254 nm) with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound stability. Strategies include:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm target specificity .
  • Stability Studies : Perform LC-MS stability profiling under physiological conditions (37°C, PBS buffer) to detect degradation products .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch-specific variability in activity data .

Q. Key Structural Features for SAR :

  • Cyclopropyl Group : Enhances metabolic stability by reducing CYP450 interactions .
  • 2,4-Difluorophenyl : Improves target affinity via hydrophobic and electrostatic interactions .
  • Pyrazolo Core : Critical for ATP-binding site recognition in kinase targets .

Basic: How can researchers mitigate solubility challenges during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or PEG groups to temporarily enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Advanced: What strategies address discrepancies between in silico predictions and experimental binding data?

Methodological Answer:

  • Force Field Refinement : Adjust parameters for halogen bonds (Cl, F) in docking software to better reflect experimental geometries .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions (e.g., entropy vs. enthalpy) .
  • Crystallographic Validation : Compare predicted poses with X-ray structures of ligand-protein complexes .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .
  • Ventilation : Perform reactions in fume hoods due to potential dust/aerosol formation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

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